molecular formula C15H14N4 B1247151 6-Amino-4-[(3-methylphenyl)amino]quinazoline

6-Amino-4-[(3-methylphenyl)amino]quinazoline

Cat. No.: B1247151
M. Wt: 250.3 g/mol
InChI Key: NFBCSWGEYDCCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-methylphenyl)-4,6-quinazolinediamine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-methylphenyl)-4,6-quinazolinediamine typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . The reaction proceeds through the formation of benzoxazinone intermediates, which are then treated with ammonia to yield the desired quinazoline derivative .

Industrial Production Methods: Industrial production of N4-(3-methylphenyl)-4,6-quinazolinediamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N4-(3-methylphenyl)-4,6-quinazolinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the quinazoline core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.

Scientific Research Applications

N4-(3-methylphenyl)-4,6-quinazolinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(3-methylphenyl)-4,6-quinazolinediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

    4,6-Diaminoquinazoline: Shares the quinazoline core but lacks the 3-methylphenyl substitution.

    N4-(4-methylphenyl)-4,6-quinazolinediamine: Similar structure with a different substitution pattern on the phenyl ring.

    Quinazoline N-oxides: Oxidized derivatives with different electronic properties.

Uniqueness: N4-(3-methylphenyl)-4,6-quinazolinediamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.3 g/mol

IUPAC Name

4-N-(3-methylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C15H14N4/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,16H2,1H3,(H,17,18,19)

InChI Key

NFBCSWGEYDCCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N

Synonyms

SMA-52
SMA-52 cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

SMA41 (1 mg) was dissolved in DMSO (500 μL), added to RPMI with 10% fetal bovine serum (2 mL) and incubated for 24 h at 37° C. Thereafter, proteins were precipitated by the addition of acetonitrile (3.5 ml) and the supernatant collected by centrifugation. The concentration of SMA52 derived from the degradation of SMA41 was calculated using a standard curve obtained from the serial dilution of independently synthesized SMA52 incubated in serum-containing medium under identical conditions. HPLC analyses were performed on a Hewlett-Packard 1090 liquid chromatograph using a Deltapak C4 15 μm 300×3.9 mm column (reverse phase) to characterize and quantitate the products resulting from the degradation of SMA41. The operating mode was isocratic and two solutions, “A” (50% acetonitrile) and “B” (50% water), were used with a 0.5 ml/min flow rate and a 5 μL injection volume. Under these conditions, independently synthesized SMA52 and SMA41 showed retention times of 11 and 15 min, respectively. For the rapid quantitation of metabolite, a less polar acetonitrile-water (70:30) eluent was used. Under these conditions SMA52 showed a retention time of 7.49 min. For LC-MS analysis of the degradation of SMA41, the column was placed on a Spectra System P1500 HPLC coupled with a Finnigan LCQDUO mass spectrometer.
Name
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
solvent
Reaction Step One

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